

# Synthesis of N-(4-methoxyphenyl)-2-butenamide: A Technical Guide

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## Compound of Interest

Compound Name: *N*-(4-methoxyphenyl)-2-butenamide

Cat. No.: B374900

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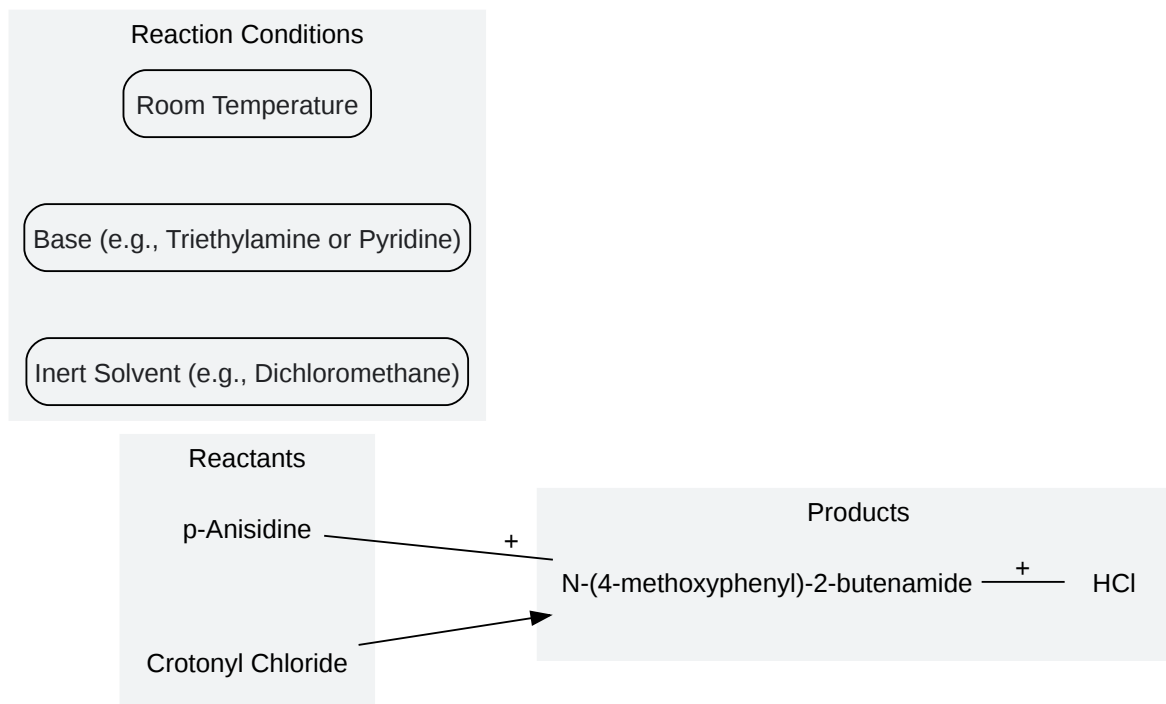
This document provides a comprehensive overview of the synthesis of **N-(4-methoxyphenyl)-2-butenamide**, a valuable compound in organic synthesis and potential pharmaceutical development. This guide details the chemical principles, experimental procedures, and characterization of the target molecule.

## Introduction

**N-(4-methoxyphenyl)-2-butenamide**, also known as N-(p-anisyl)crotonamide, is an unsaturated amide that holds potential as a building block in the synthesis of more complex molecules, including pharmacologically active agents. Its structure combines a methoxy-substituted aromatic ring with an  $\alpha,\beta$ -unsaturated amide moiety, features that are present in various bioactive compounds. This guide outlines a standard and efficient laboratory-scale synthesis of this compound.

## Reaction Scheme

The synthesis of **N-(4-methoxyphenyl)-2-butenamide** is typically achieved through the acylation of p-anisidine with crotonyl chloride. This reaction, a classic example of nucleophilic acyl substitution, proceeds by the attack of the nucleophilic amine group of p-anisidine on the electrophilic carbonyl carbon of crotonyl chloride. A base is utilized to neutralize the hydrochloric acid byproduct, driving the reaction to completion.



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Caption: Reaction scheme for the synthesis of **N-(4-methoxyphenyl)-2-butenamide**.

## Experimental Protocol

This protocol is a representative procedure for the synthesis of **N-(4-methoxyphenyl)-2-butenamide** based on standard acylation methods.

Materials:

- p-Anisidine
- Crotonyl chloride

- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA) or Pyridine
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Standard glassware for filtration and recrystallization

#### Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-anisidine (1.0 equivalent) in anhydrous dichloromethane.
- **Addition of Base:** Add triethylamine or pyridine (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature.
- **Addition of Acyl Chloride:** Dissolve crotonyl chloride (1.05 equivalents) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the crotonyl chloride solution dropwise to the stirred solution of p-anisidine and base over a period of 15-20 minutes. The reaction is exothermic, and a cooling bath (ice-water) can be used to maintain the temperature at room temperature.

- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
  - Once the reaction is complete, dilute the mixture with dichloromethane.
  - Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO<sub>3</sub> solution (to neutralize any remaining acid), and brine.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>.
  - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford **N-(4-methoxyphenyl)-2-butenamide** as a solid.

## Data Presentation

The following tables summarize the key quantitative data for the reactants and the expected product.

Table 1: Properties of Reactants

Compound	Molecular Formula	Molar Mass ( g/mol )	Appearance	Melting Point (°C)	Boiling Point (°C)
p-Anisidine	C <sub>7</sub> H <sub>9</sub> NO	123.15	White to yellowish solid	57-60	243
Crotonyl chloride	C <sub>4</sub> H <sub>5</sub> ClO	104.53	Colorless to yellow liquid	-	124-126

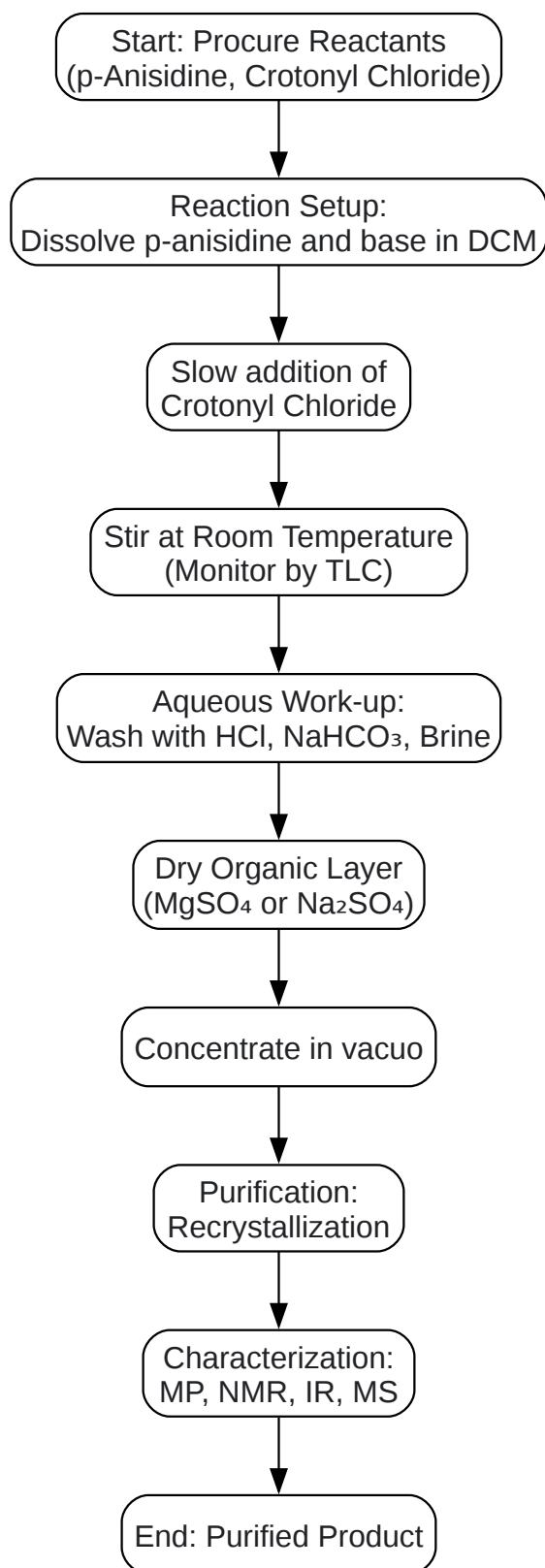
Table 2: Characterization Data for **N-(4-methoxyphenyl)-2-butenamide**

Property	Data
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>2</sub>
Molar Mass ( g/mol )	191.23
Appearance	Off-white to pale yellow solid
Melting Point (°C)	Data not available in the searched literature. Expected to be a solid at room temperature.
<sup>1</sup> H NMR (CDCl <sub>3</sub> , δ ppm)	Expected signals: ~7.4 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~7.0 (m, 1H, -CH=), ~5.9 (m, 1H, =CH-CO), ~3.8 (s, 3H, -OCH <sub>3</sub> ), ~1.9 (d, 3H, -CH <sub>3</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ ppm)	Expected signals: ~164 (C=O), ~156 (C-OCH <sub>3</sub> ), ~142 (-CH=), ~131 (Ar-C), ~122 (Ar-CH), ~121 (=CH-CO), ~114 (Ar-CH), ~55 (-OCH <sub>3</sub> ), ~18 (-CH <sub>3</sub> )
IR (KBr, cm <sup>-1</sup> )	Expected characteristic peaks: ~3300 (N-H stretch), ~1660 (C=O stretch, amide I), ~1600 (C=C stretch), ~1540 (N-H bend, amide II), ~1240 (C-O stretch)
Mass Spectrum (m/z)	Expected molecular ion peak: [M] <sup>+</sup> at 191.09

Note: The spectroscopic data presented are predicted values based on the structure and data from analogous compounds. Experimental verification is required for precise chemical shifts and peak assignments.

## Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the purified and characterized final product.



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Caption: Workflow for the synthesis and characterization of **N-(4-methoxyphenyl)-2-butenamide**.

## Conclusion

The synthesis of **N-(4-methoxyphenyl)-2-butenamide** via acylation of p-anisidine with crotonyl chloride is a straightforward and efficient method suitable for laboratory-scale preparation. The protocol provided, along with the expected characterization data, serves as a valuable resource for researchers in organic and medicinal chemistry. Further studies to fully characterize the compound and explore its potential applications are encouraged.

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